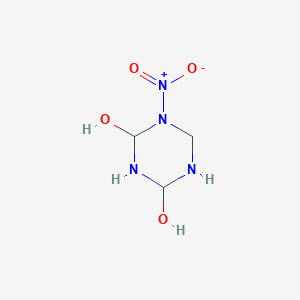

1-Nitro-1,3,5-triazinane-2,4-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8N4O4 |

|---|---|

Molekulargewicht |

164.12 g/mol |

IUPAC-Name |

1-nitro-1,3,5-triazinane-2,4-diol |

InChI |

InChI=1S/C3H8N4O4/c8-2-4-1-6(7(10)11)3(9)5-2/h2-5,8-9H,1H2 |

InChI-Schlüssel |

JMWWDTMNMNLJEV-UHFFFAOYSA-N |

SMILES |

C1NC(NC(N1[N+](=O)[O-])O)O |

Kanonische SMILES |

C1NC(NC(N1[N+](=O)[O-])O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Approaches to the 1,3,5 Triazinane Scaffold

Methodologies for Triazinane Ring Construction

The formation of the triazinane ring is typically accomplished through reactions that assemble the six-membered ring from acyclic precursors.

Cyclocondensation reactions are a prominent method for constructing the 1,3,5-triazine (B166579) ring. researchgate.net These reactions involve the condensation of multiple components to form the heterocyclic system in a single synthetic operation. One-pot synthesis has emerged as an efficient and environmentally benign approach for triazine synthesis, often proceeding under mild conditions. benthamdirect.com A common strategy involves the trimerization of nitriles or the reaction of aldehydes with amines. youtube.com For instance, the acid-catalyzed reaction of cyanoguanidine with amines and aldehydes can lead to the formation of dihydrotriazine intermediates, which can be subsequently aromatized. researchgate.net

A variety of catalysts, including Lewis acids and microwave irradiation, have been employed to facilitate these cyclocondensation reactions, often leading to improved yields and shorter reaction times. nih.govresearchgate.net The reaction of nitriles with triflic anhydride (B1165640) or triflic acid can produce nitrilium salt intermediates that react further with other nitriles to form 2,4,6-trisubstituted 1,3,5-triazines. acs.org

| Reactants | Conditions | Product | Reference |

| Nitriles | Lewis acid catalysis | Symmetrical triazines | nih.gov |

| Cyanoguanidine, Aldehydes, Anilines | Ethanol, HCl, then NaOH | 6,N2-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | researchgate.net |

| Nitrile, Triflic Anhydride/Acid | Low to high temperature | 2,4-disubstituted-6-substituted 1,3,5-triazines | acs.org |

| Arylaldehydes, Thiourea, Orthoformates | Catalyst-free, one-pot | 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | nih.gov |

This table provides examples of cyclocondensation reactions for the synthesis of 1,3,5-triazine derivatives.

Beyond cyclocondensation, other ring-closing reactions offer pathways to the triazinane scaffold. wikipedia.org Ring-closing metathesis (RCM) has proven to be a powerful tool for the synthesis of a wide array of unsaturated rings, including those containing nitrogen. wikipedia.orgorganic-chemistry.org This method typically involves the intramolecular metathesis of a diene substrate catalyzed by a metal complex, such as a Grubbs catalyst.

The ease of ring closure is influenced by factors such as the length of the chain connecting the reacting functional groups and the inherent strain of the resulting ring. rsc.org For the formation of six-membered rings like the 1,3,5-triazinane (B94176), these factors play a crucial role in the reaction's feasibility and yield.

Introduction of Nitro and Hydroxyl Functionalities

Once the 1,3,5-triazinane scaffold is constructed, the introduction of specific functional groups, such as nitro and hydroxyl moieties, is the next critical step in the synthesis of compounds like 1-Nitro-1,3,5-triazinane-2,4-diol.

The nitration of heterocyclic rings is a well-established transformation, though it often requires careful control to achieve selectivity and avoid over-reaction. sci-hub.se Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.orgumich.edu For sensitive substrates, milder conditions have been developed, such as the use of nitric acid with trifluoroacetic anhydride. semanticscholar.orgresearchgate.net This method has been successfully applied to a variety of five-membered heterocycles and can be extended to six-membered rings. semanticscholar.org

The position of nitration on the heterocyclic ring is influenced by the existing substituents and the reaction conditions. For nitrogen-containing heterocycles, nitration can occur on a carbon atom (C-nitration) or on a nitrogen atom (N-nitration). rsc.orgresearchgate.net The synthesis of N-dinitromethyl derivatives of azoles has been achieved through the destructive nitration of N-acetonyl precursors. researchgate.net

| Heterocycle Type | Nitrating Agent | Product | Reference |

| Five-membered heterocycles | Nitric acid/trifluoroacetic anhydride | Mononitro derivatives | semanticscholar.orgresearchgate.net |

| Indoles | Cobalt nitrate (B79036) hexahydrate/tert-butyl nitrite | C-2 substituted nitroindoles | sci-hub.se |

| N-acetonylazoles | Sulfuric and nitric acids | N-dinitromethylazoles | researchgate.net |

This table summarizes various methods for the nitration of heterocyclic compounds.

The introduction of hydroxyl groups onto cyclic amine derivatives can be achieved through several oxidative methods. The direct oxidation of cyclic amines can lead to the formation of lactams, which are cyclic amides. acs.orgchem-station.com For instance, diruthenium complexes have been used to catalyze the dehydrogenative oxidation of cyclic amines in the presence of water to yield lactams. acs.org

Another approach involves the N-hydroxylation of amines. Cytochrome P450 enzymes can metabolize primary and secondary amines to their corresponding hydroxylamines. acs.org Chemical methods for N-hydroxylation often utilize peroxide-based reagents, although selectivity can be a challenge. researchgate.net The formation of cyclic hydroxamic acids can be accomplished through the intramolecular cyclization of N-benzyloxy carbamates or the oxidation of lactams. nih.gov

Derivatization Strategies for Triazinane Scaffolds

The 1,3,5-triazine scaffold serves as a versatile platform for the development of a wide range of derivatives. nih.govresearchgate.net The reactivity of substituents on the triazine ring allows for further functionalization. For example, chloro-substituted triazines are highly reactive towards nucleophilic substitution, enabling the introduction of various functional groups. youtube.com This reactivity is the foundation for the synthesis of many reactive dyes and other commercially important compounds. youtube.comrsc.org

Stepwise synthesis on a solid phase has been employed to create libraries of triazine-based macrocyclic scaffolds, allowing for combinatorial approaches to drug discovery. researchgate.net The ability to sequentially substitute different groups on the triazine ring provides a powerful tool for fine-tuning the properties of the final molecule. rsc.org This modular approach is central to the design and synthesis of covalent inhibitors and other biologically active molecules based on the 1,3,5-triazine core. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of triazine chemistry, particularly for the aromatic 1,3,5-triazines derived from cyanuric chloride. nih.gov While the target molecule has a saturated triazinane core, the principles of nucleophilic substitution are still highly relevant for the synthesis of potential precursors.

For instance, the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) is achieved through the reaction of cyanuric chloride and resorcinol. google.comgoogle.com This demonstrates the feasibility of introducing hydroxyl-containing moieties onto a triazine ring via nucleophilic displacement of chloride ions. A similar strategy could be envisioned for the synthesis of a dihydroxy-substituted triazine precursor, which could then be subjected to reduction of the aromatic ring to yield the saturated triazinane. However, the reduction of the triazine ring is a challenging transformation.

A more direct application of nucleophilic substitution on the path to the target molecule would involve the reaction of a pre-formed triazinane ring. For example, if a 1,3,5-triazinane with suitable leaving groups on the carbon atoms could be synthesized, these could potentially be displaced by hydroxide (B78521) ions or a protected hydroxyl equivalent.

Functional Group Transformations on Triazinane Systems

The synthesis of this compound would necessitate specific functional group transformations on a pre-formed triazinane ring or a precursor.

N-Nitration: The introduction of a nitro group onto a nitrogen atom of the triazinane ring is a well-established reaction, most famously exemplified by the synthesis of the explosive RDX (1,3,5-trinitro-1,3,5-triazinane). rsc.org The nitration of hexamethylenetetramine with nitric acid is a common method. researchgate.net For a mono-nitrated product, careful control of the reaction conditions would be essential. The nitration of a 1,3,5-triazinane-2,4-dione (B1200504) precursor could be achieved using a nitrating agent such as nitric acid, potentially in the presence of a dehydrating agent like trifluoroacetic anhydride. chemicalbook.com

Formation of the Diol/Dione: As previously mentioned, the 2,4-diol functionality likely exists in tautomeric equilibrium with the 2,4-dione form. The synthesis of a 2,4-dioxo-hexahydro-1,3,5-triazine derivative has been reported from 1,3,5-trimethyl-biuret and paraformaldehyde. prepchem.com This suggests that a cyclocondensation reaction is a more likely route to this functionality than the oxidation of a pre-formed triazinane ring. The reaction of urea (B33335) with formaldehyde (B43269) can lead to the formation of methylene (B1212753) and methylene-ether linkages, and under controlled conditions, could potentially yield the desired cyclic dione. irispublishers.com

The following table summarizes hypothetical reaction steps towards the synthesis of this compound based on known transformations of similar compounds.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference (Analogous Reaction) |

| 1 | Biuret, Paraformaldehyde | Concentrated HCl, 70°C, 5 hours | 2,4-Dioxo-hexahydro-1,3,5-triazine | Not reported for unsubstituted | prepchem.com |

| 2 | 2,4-Dioxo-hexahydro-1,3,5-triazine | Nitric acid, Trifluoroacetic anhydride, Nitromethane, 0-20°C, 4 hours | 1-Nitro-1,3,5-triazinane-2,4-dione | 63 (for a related nitration) | chemicalbook.com |

It is important to note that the yields are based on analogous reactions and the actual yields for the synthesis of the target compound may vary significantly. The stability of the final product and intermediates would also be a critical factor.

Structural Elucidation and Characterization Methodologies for Nitrated Triazinols

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. These techniques are indispensable for identifying functional groups, determining the connectivity of atoms, and providing insights into the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 1-Nitro-1,3,5-triazinane-2,4-diol, both ¹H and ¹³C NMR would be essential for structural confirmation.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the triazinane ring and the hydroxyl groups. The chemical shifts of the methylene (B1212753) (CH₂) protons on the ring would be influenced by the adjacent nitrogen atoms and the nitro and hydroxyl substituents. Similarly, the protons of the N-H and O-H groups would appear as characteristic signals, which may be broadened and their chemical shift dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for the carbon atoms in the triazinane ring. The chemical shifts of these carbons would be indicative of their bonding environment, being significantly affected by the attached electronegative nitrogen, oxygen, and nitro groups. The study of related hexahydro-1,3,5-triazine derivatives, such as Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX), has demonstrated the utility of ¹H and ¹³C NMR in confirming the ring structure. researchgate.net Furthermore, detailed NMR studies on other substituted triazines have been crucial in their characterization. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ring CH₂ | 3.0 - 4.5 | Multiplet | - |

| N-H | 5.0 - 7.0 | Broad Singlet | - |

| O-H | 4.0 - 6.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ring C-OH | 70 - 90 |

| Ring C-NO₂ | 80 - 100 |

| Ring CH₂ | 40 - 60 |

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy would be used to confirm the presence of the nitro (NO₂), hydroxyl (OH), and amine (N-H) groups.

The nitro group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The hydroxyl groups would be identified by a broad absorption band in the high-frequency region of the spectrum, indicative of O-H stretching, with its broadness resulting from hydrogen bonding. The N-H stretching vibrations of the triazinane ring would also appear in a characteristic region. The C-N and C-O stretching vibrations would be found in the fingerprint region of the spectrum. The structural analysis of various triazine derivatives has consistently relied on IR spectroscopy for the confirmation of key functional groups. researchgate.nete3s-conferences.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1000 - 1200 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and confirm its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would be expected to show characteristic losses of small molecules such as the nitro group (NO₂), hydroxyl groups (OH), and fragments of the triazinane ring. The study of the mass spectra of other triazine derivatives has shown typical fragmentation pathways involving the cleavage of substituents and the heterocyclic ring. e3s-conferences.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 164.04 | Molecular Ion |

| [M - NO₂]⁺ | 118.05 | Loss of a nitro group |

| [M - OH]⁺ | 147.04 | Loss of a hydroxyl group |

| [M - 2OH]⁺ | 130.04 | Loss of two hydroxyl groups |

| C₂H₄N₃O₂⁺ | 102.03 | Fragment of the triazinane ring |

Diffraction Methods for Molecular Architecture Analysis

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX) |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 1-Nitro-1,3,5-triazinane-2,4-diol from complex sample mixtures, thereby enabling accurate quantification and identification. The selection of a specific technique is contingent on the compound's physicochemical properties and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. For related energetic compounds such as 1,3,5-trinitroperhydro-1,3,5-triazine (RDX), reversed-phase HPLC (RP-HPLC) is a well-established method. researchgate.net An RP-HPLC method utilizing a C18 analytical column is typically employed, which separates compounds based on their hydrophobicity. researchgate.net

The mobile phase in such separations often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.comsielc.com For instance, a method for the simultaneous determination of RDX and TNT used a mobile phase of water and acetonitrile in a 30:70 (v/v) ratio, achieving baseline separation in under five minutes. researchgate.net UV detection is commonly used, with the wavelength set to capture the absorbance of the nitro group's chromophore, such as 234 nm. researchgate.net Given the structural similarities, a similar approach would be a logical starting point for developing a validated HPLC method for this compound.

| Parameter | Typical Value for Related Compounds | Compound Example |

| Column | Reversed-Phase C18, 5 µm particle size | RDX, TNT |

| Mobile Phase | Water:Acetonitrile (30:70, v/v) | RDX, TNT |

| Flow Rate | 1 mL/min | Fe(II)-PDT chelate |

| Detection | UV Absorbance at 234 nm | RDX, TNT |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. dtic.mil However, the high polarity and low volatility of this compound, conferred by its two hydroxyl groups, present significant challenges for direct GC analysis. The compound would likely exhibit poor chromatographic performance and may thermally degrade in the high temperatures of the GC inlet and column.

For the analysis of other nitro compounds, such as nitroaromatics, GC coupled with an electron capture detector (GC-ECD) or a nitrogen-phosphorus detector (NPD) offers high selectivity and sensitivity. nih.govepa.gov To make a polar compound like this compound amenable to GC analysis, a derivatization step would be necessary. This process would involve converting the polar hydroxyl groups into less polar, more volatile functional groups, a common strategy to extend the applicability of GC to challenging analytes.

Mass Spectrometry Interfacing for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of chemical compounds. When coupled with a chromatographic separation technique like HPLC or GC, it provides a high degree of certainty in analytical results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is an ideal soft ionization technique for polar molecules like this compound, as it allows for the ionization of analytes directly from a liquid phase with minimal fragmentation. researchgate.net When coupled with HPLC (LC-ESI-MS), it provides definitive molecular weight information and structural data.

For related polar nitro compounds and triazines, ESI-MS has been shown to be highly effective. researchgate.netnih.gov Analysis can be performed in either positive or negative ion mode.

Negative Ion Mode: In this mode, the deprotonated molecule [M-H]⁻ is often observed, which for this compound would correspond to the loss of a proton from one of the hydroxyl groups. For nitrophenols, the [M-H]⁻ ion is the primary signal observed in ESI-MS. nih.gov

Positive Ion Mode: In positive mode, the protonated molecule [M+H]⁺ may be formed. researchgate.net Additionally, adduct formation with ions present in the mobile phase, such as sodium [M+Na]⁺, is common and can aid in detection and identification, as demonstrated with other triazine compounds. nih.gov

The fragmentation patterns observed during tandem mass spectrometry (MS/MS) of the parent ion can provide further structural confirmation. researchgate.net

Sample Preparation and Extraction Methods for Complex Matrices

The analysis of this compound in complex environmental or biological samples requires an efficient sample preparation step to extract and concentrate the analyte while removing interfering substances. mdpi.com

Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For extracting related compounds like RDX from groundwater, SPE cartridges packed with a C18 sorbent have been used effectively. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like acetonitrile or methylene (B1212753) chloride. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) is another classic technique that has been applied to nitro-PAHs and other similar compounds, using solvents such as dichloromethane. researchgate.net However, modern microextraction techniques are gaining prominence due to their efficiency and reduced solvent consumption. nih.gov Microextraction in Packed Syringe (MEPS) is one such miniaturized technique that has been successfully applied to the extraction of RDX from plasma and groundwater samples, using as little as 30 μL of sample. researchgate.net

The choice of extraction method depends heavily on the sample matrix and the required detection limits.

| Extraction Technique | Sorbent/Solvent | Target Analytes | Matrix |

| Solid-Phase Extraction (SPE) | C18 / Methylene Chloride | Nitro-PAHs | Aquatic Samples researchgate.net |

| Microextraction in Packed Syringe (MEPS) | C18 / Acetonitrile | RDX, TNT | Groundwater, Plasma researchgate.net |

| Single-Drop Microextraction (SDME) | Toluene | Nitroaromatics | Environmental Water nih.gov |

| Stir Cake Sorptive Extraction | Boronate Affinity Sorbent | Nitrophenols | Wastewater, River Water nih.gov |

Q & A

Q. What are the primary synthetic routes for 1-Nitro-1,3,5-triazinane-2,4-diol, and how are reaction conditions optimized?

The synthesis of nitro-triazinane derivatives typically involves controlled condensation reactions. For example, analogous compounds like 1,3,5-triazinane-2,4-dithiones are synthesized via condensation of thioureas with carboxylic acids using FeCl₃·6H₂O as a catalyst under mild conditions (room temperature, 6–12 hours) . Optimization focuses on solvent choice (e.g., dichloromethane), stoichiometric ratios of precursors, and catalyst loading to minimize byproducts and maximize yields (>80%) . For nitro-substituted triazines, nitration steps may require careful temperature control (0–5°C) to avoid decomposition.

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with nitro groups causing deshielding effects (~δ 8–10 ppm in ¹H NMR) .

- X-ray crystallography : Resolves bond lengths and angles, confirming the chair conformation of the triazinane ring and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 128.09 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature?

The compound’s stability is influenced by:

- Electronic effects : The nitro group withdraws electron density, stabilizing the ring against hydrolysis. Computational studies (e.g., DFT) predict higher stability in acidic conditions due to protonation of the triazine nitrogen .

- Hydrogen bonding : Intermolecular N–H···O bonds (observed in X-ray structures) enhance thermal stability up to 150°C .

- Experimental validation : Accelerated stability testing (40–80°C, pH 3–9) with HPLC monitoring quantifies degradation products (e.g., formamide derivatives) .

Q. How does this compound participate in microbial degradation pathways?

In RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) biodegradation by Rhodococcus sp. DN22, the compound arises via sequential enzymatic steps:

Monooxygenase activity : Converts RDX to 1-nitro-1,2-dihydro-1,3,5-triazine.

Hydrolase cleavage : Yields this compound, which is further hydrolyzed to 4-nitro-2,4-diazabutanal .

Key methods:

Q. What are the challenges in resolving tautomeric equilibria or isomerization in nitro-triazinane derivatives?

Tautomerization studies (e.g., thione ↔ thiol forms in triazinane-dithiones) reveal:

- Solvent dependence : Polar solvents stabilize zwitterionic forms via solvation .

- Computational modeling : M062X/6-311G(d,p) calculations predict energy barriers (~15 kcal/mol for tautomer interconversion) .

Experimental approaches: - Variable-temperature NMR : Detects slow equilibria (e.g., coalescence temperatures).

- IR spectroscopy : Identifies ν(N–H) and ν(C=O) shifts indicative of tautomeric states .

Q. How does the nitro group influence binding interactions with biological targets?

Comparative studies with non-nitrated triazines show:

- Enhanced electrophilicity : The nitro group increases reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes), measured via kinetic assays (IC₅₀ ~10 µM) .

- Molecular docking : Simulations predict binding to hydrophobic pockets in proteins (e.g., ΔG = −8.2 kcal/mol for a triazine-binding enzyme) .

Methodological tools: - Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.